2-溴苯基炔丙基醚

概述

描述

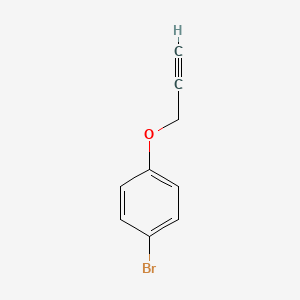

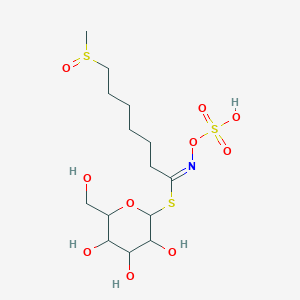

“2-Bromophenyl propargyl ether” is a chemical compound with the molecular formula C9H7BrO. It is a type of propargyl ether .

Synthesis Analysis

The synthesis of propargyl ethers like “2-Bromophenyl propargyl ether” often involves the use of catalysts. For instance, a Re(I)-catalyzed hydropropargylation reaction between silyl enol ethers and propargyl ether can be used to obtain a series of diversely substituted propargyl ethers . Another method involves the use of phosphomolybdic acid supported on silica gel (PMA/SiO2) catalyst for the synthesis of 2-propargylic-1,3-dicarbonyl compounds .

Molecular Structure Analysis

The propargyl group is a functional group of 2-propynyl with the structure CH≡C−CH2− . It is an alkyl group derived from propyne . The structure of propargyl ethers like “2-Bromophenyl propargyl ether” is similar to that of peptide, so it is also called pseudopeptide .

Chemical Reactions Analysis

The propargyl group in “2-Bromophenyl propargyl ether” is highly versatile and plays a crucial role in organic synthesis by offering a handle for further synthetic transformations . The π-nucleophilic character of the triple bond makes it a well-designed unit for further chemical transformations .

科学研究应用

Synthetic Intermediates and Building Blocks

2-Bromophenyl propargyl ether can be used as a synthetic intermediate and building block in the synthesis of propargyl derivatives . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

Propargylation of Indene-1,3-dione

2-Bromophenyl propargyl ether can be used in the propargylation of indene-1,3-dione . This reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .

Synthesis of Propargylated Building Blocks and Intermediates

The propargyl group in 2-Bromophenyl propargyl ether can be used in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This greatly expands the scope of propargylation, since either one may function as a propargylation agent .

Thermosetting Monomer Synthesis

2-Bromophenyl propargyl ether can be used in the synthesis of a new monomer containing thermosetting groups of two types, namely, propargyl ether and phthalonitrile . The cured monomer has a non-porous structure and high thermal properties .

Polymerization Catalyst

2-Bromophenyl propargyl ether can be used as a catalyst in the polymerization of monomers. It favors the polymerization at both the propargyl group and phthalonitrile fragments .

Formation of Composite Materials

Due to its low viscosity of the melt and low glass-transition temperature, 2-Bromophenyl propargyl ether can be used for the formation of composite materials by vacuum infusion or injection into a mold .

作用机制

Target of Action

Propargyl ethers, in general, are known to be involved in various organic synthesis reactions . They are often used as intermediates in the synthesis of more complex organic compounds .

Mode of Action

The mode of action of 2-Bromophenyl propargyl ether involves its interaction with other reactants in a chemical reaction. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl ether can undergo nucleophilic displacement, which is one of the sought-after methods in the current scenario . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis .

Biochemical Pathways

For instance, they can undergo a reaction pathway involving asymmetric decarboxylative propargylic alkylation . The propargyl group’s ability to undergo diverse reactions allows it to affect various biochemical pathways, leading to the synthesis of a wide range of compounds .

Result of Action

The result of the action of 2-Bromophenyl propargyl ether is the formation of new organic compounds through various chemical reactions. For instance, it can participate in the catalytic propargylic substitution reaction, leading to the formation of diverse types of organic compounds . The exact molecular and cellular effects would depend on the specific reaction and the compounds involved.

Action Environment

The action, efficacy, and stability of 2-Bromophenyl propargyl ether can be influenced by various environmental factors. For instance, the temperature can have a pronounced effect on the reaction yield . Additionally, safety data suggests that it should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

安全和危害

When handling “2-Bromophenyl propargyl ether”, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. It is also advised to wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .

未来方向

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that “2-Bromophenyl propargyl ether” and other propargyl ethers have great potential for future research and applications.

属性

IUPAC Name |

1-bromo-2-prop-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCILWDWEHZCFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450904 | |

| Record name | 2-bromophenyl propargyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromophenyl propargyl ether | |

CAS RN |

38770-76-2 | |

| Record name | 2-bromophenyl propargyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-](/img/structure/B3031397.png)

![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)

![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)

![4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol](/img/structure/B3031405.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B3031415.png)